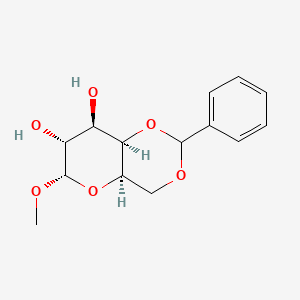

Methyl 4,6-O-benzylidene-a-D-galactopyranoside

Description

Significance of Benzylidene Acetals as Protecting Groups

Benzylidene acetals are cyclic protecting groups formed by the reaction of a diol with benzaldehyde (B42025). wikipedia.orgalchemyst.co.uk In carbohydrate chemistry, they are frequently employed to simultaneously protect two hydroxyl groups, most commonly the 4- and 6-hydroxyl groups of hexopyranosides. wiley-vch.debeilstein-journals.org This protection strategy is significant for several reasons. Firstly, it imparts conformational rigidity to the pyranose ring, which can influence the stereochemical outcome of subsequent reactions at other positions. Secondly, the acetal (B89532) is stable under a variety of reaction conditions, including those that are basic, nucleophilic, and oxidative, yet can be removed under acidic conditions or through hydrogenolysis. alchemyst.co.ukbeilstein-journals.orgorganic-chemistry.org This stability profile allows for selective manipulation of other functional groups on the sugar backbone.

Perhaps the most crucial feature of the 4,6-O-benzylidene acetal is its capacity for regioselective reductive opening. researchgate.netnih.gov Depending on the reagents and conditions employed, the acetal can be cleaved to selectively expose either the 4-hydroxyl or the 6-hydroxyl group, while the other is converted to a benzyl (B1604629) ether. nih.gov This powerful transformation provides a strategic route to differentially protected monosaccharides, which are invaluable intermediates in the synthesis of complex oligosaccharides and glycoconjugates. researchgate.net

Overview of Methyl 4,6-O-benzylidene-α-D-galactopyranoside as a Chiral Building Block

Methyl 4,6-O-benzylidene-α-D-galactopyranoside is a derivative of the naturally occurring sugar D-galactose. With the 4- and 6-hydroxyl groups masked by the benzylidene acetal, the remaining free hydroxyl groups at the C-2 and C-3 positions become available for further chemical modification. This feature makes the compound an important chiral building block in synthetic organic chemistry. fishersci.com The defined stereochemistry of the galactose backbone, locked in place by the methyl glycoside and the benzylidene acetal, allows for the stereocontrolled introduction of new functional groups.

Chemists have utilized this building block in the synthesis of modified sugars, rare monosaccharides, and as a scaffold for creating chiral ligands for asymmetric catalysis. The selective acylation, alkylation, or oxidation of the free hydroxyl groups can lead to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. For example, derivatives of this compound have been used to create building blocks for the synthesis of blood group antigens.

Historical Context of Its Synthetic Utility

The use of benzylidene acetals in carbohydrate chemistry dates back to the early 20th century. The reaction to form the 4,6-O-benzylidene acetal of a methyl hexopyranoside is a classic transformation, often accomplished by reacting the parent methyl glycoside with benzaldehyde or benzaldehyde dimethyl acetal in the presence of an acid catalyst. researchgate.netresearchgate.net Historically, this reaction provided one of the first reliable methods for selectively protecting a pair of hydroxyl groups on a sugar ring, thereby paving the way for more complex synthetic endeavors.

The development of methods for the regioselective reductive opening of these acetals, pioneered by chemists like Gorin and Liptàk, significantly expanded their synthetic utility. iupac.org This breakthrough allowed for the creation of partially benzylated sugars that were previously difficult to access, streamlining the synthetic routes to many complex carbohydrate structures. The Hanessian–Hullar reaction, which involves the ring-opening of benzylidene acetals with N-bromosuccinimide to give O-benzoylated bromohydrins, further illustrates the versatile reactivity of these protecting groups. orgsyn.org Over the decades, Methyl 4,6-O-benzylidene-α-D-galactopyranoside and its glucose analogue have remained staple intermediates in academic and industrial laboratories focused on carbohydrate synthesis. researchgate.nettaylorfrancis.com

Physicochemical Properties of Methyl 4,6-O-benzylidene-α-D-galactopyranoside

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₆ |

| Molecular Weight | 282.29 g/mol |

| Melting Point | 153-158 °C |

| Optical Rotation [α]22/D | +160° (c = 0.5% in methanol) |

| Appearance | Solid |

| Data sourced from Sigma-Aldrich and PubChem. nih.govsigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-CQMHSGHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4288-93-1 | |

| Record name | 4288-93-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Methyl 4,6 O Benzylidene α D Galactopyranoside

Conventional Synthetic Routes from Parent Galactopyranosides

The most traditional and straightforward method for the preparation of Methyl 4,6-O-benzylidene-α-D-galactopyranoside involves the direct reaction of methyl α-D-galactopyranoside with benzaldehyde (B42025) in the presence of a Lewis acid catalyst. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the acetal (B89532).

A widely cited conventional method, analogous to the synthesis of the corresponding glucopyranoside, utilizes zinc chloride (ZnCl₂) as the catalyst. orgsyn.org In this approach, methyl α-D-galactopyranoside is stirred with an excess of benzaldehyde and freshly fused, powdered zinc chloride. The reaction is typically carried out at room temperature for an extended period, often up to 48 hours, to ensure completion. The mechanism involves the activation of the carbonyl group of benzaldehyde by the Lewis acid, followed by nucleophilic attack from the hydroxyl groups of the galactopyranoside. The thermodynamically more stable six-membered ring, involving the primary hydroxyl group at C-6 and the equatorial hydroxyl group at C-4, is preferentially formed.

Upon completion of the reaction, the mixture is typically a thick, cloudy suspension. The work-up procedure involves pouring the reaction mixture into a large volume of cold water, which precipitates the product and helps to remove the excess benzaldehyde and the zinc salts. orgsyn.org The crude product is then collected by filtration and washed to remove impurities. While effective, this method often requires large amounts of benzaldehyde and can sometimes lead to the formation of by-products, necessitating thorough purification.

Optimized and High-Yield Preparative Protocols

To improve upon the conventional methods, several optimized protocols have been developed to enhance the yield, reduce reaction times, and simplify the purification process. These methods focus on the careful selection of catalysts, solvents, and reaction conditions.

Catalyst Systems for 4,6-O-Benzylidene Acetal Formation (e.g., Zinc Chloride, Camphorsulfonic Acid)

The choice of catalyst is critical in the formation of the 4,6-O-benzylidene acetal. While zinc chloride is a classic choice, other acid catalysts have been shown to be highly effective, often under milder conditions.

Zinc Chloride (ZnCl₂): As a Lewis acid, zinc chloride effectively catalyzes the reaction between methyl α-D-galactopyranoside and benzaldehyde. orgsyn.org It is crucial to use anhydrous zinc chloride, as the presence of water can hinder the reaction.

Camphorsulfonic Acid (CSA): Brønsted acids like camphorsulfonic acid (CSA) are also widely used and offer the advantage of being highly effective in catalytic amounts. researchgate.net CSA is particularly useful when benzaldehyde dimethyl acetal is used as the benzylidene source. This transacetalation reaction is often faster and cleaner than the direct reaction with benzaldehyde. The use of CSA can lead to higher yields and easier purification due to the formation of methanol (B129727) as the only by-product, which can be readily removed.

The following table summarizes the key features of these two common catalyst systems.

| Catalyst | Reagent | Typical Conditions | Advantages |

| Zinc Chloride (ZnCl₂) | Benzaldehyde | Room temperature, 24-48 h | Readily available, well-established method |

| Camphorsulfonic Acid (CSA) | Benzaldehyde dimethyl acetal | Refluxing solvent (e.g., DMF, Chloroform) | Catalytic amounts needed, cleaner reaction, often higher yields |

Solvent Selection and Reaction Condition Optimization

The choice of solvent plays a significant role in the efficiency of the benzylidenation reaction. In conventional methods using benzaldehyde and zinc chloride, benzaldehyde itself can often serve as both the reagent and the solvent. orgsyn.org However, in optimized protocols, co-solvents are frequently employed to improve solubility and reaction rates.

For reactions utilizing benzaldehyde dimethyl acetal and a catalytic amount of acid like CSA, anhydrous polar aprotic solvents are preferred. Dimethylformamide (DMF) and chloroform (B151607) are common choices. researchgate.net DMF is an excellent solvent for carbohydrates, ensuring a homogeneous reaction mixture. The reaction is typically carried out at elevated temperatures to facilitate the removal of the methanol by-product and drive the equilibrium towards the product.

Optimization of reaction conditions also involves controlling the temperature and reaction time. While the zinc chloride method proceeds at room temperature over a longer period, the CSA-catalyzed transacetalation is often faster at higher temperatures. Careful monitoring of the reaction by techniques such as thin-layer chromatography (TLC) is essential to determine the point of maximum conversion and prevent the formation of degradation products.

One-Step Synthesis Approaches

One-pot or one-step synthesis approaches offer a streamlined alternative to the traditional multi-step procedures that may involve initial glycosylation followed by acetal formation. A notable one-pot strategy for the synthesis of 4,6-O-benzylidene galactosides involves the use of tin(II) chloride (SnCl₂) as a catalyst. acs.org This method allows for the direct conversion of free galactosides to their 2- or 3-O-benzoyl-4,6-O-benzylidene derivatives in a single reaction vessel, demonstrating the efficiency of this approach for preparing orthogonally protected glycosyl acceptors. acs.org While this specific example leads to a further derivatized product, it highlights the potential for developing direct, one-pot syntheses of Methyl 4,6-O-benzylidene-α-D-galactopyranoside from D-galactose or its simple derivatives.

Purification Strategies for Synthetic Intermediates and Products

The purification of Methyl 4,6-O-benzylidene-α-D-galactopyranoside is a critical step in its preparation, as the purity of this intermediate will affect the outcome of subsequent reactions. The crystalline nature of this compound makes precipitation and crystallization highly effective purification techniques. researchgate.net

Precipitation and Crystallization Techniques

Precipitation: The initial work-up of the reaction mixture often involves precipitation of the crude product. For instance, in the zinc chloride method, pouring the reaction mixture into cold water causes the sparingly soluble Methyl 4,6-O-benzylidene-α-D-galactopyranoside to precipitate out of the aqueous solution. orgsyn.org This initial precipitation is effective in removing a significant portion of the unreacted benzaldehyde, the catalyst, and other water-soluble by-products. The precipitate is then collected by filtration and washed with water.

Crystallization: For obtaining a highly pure product, crystallization is the method of choice. The selection of an appropriate solvent system is crucial for successful crystallization. A common technique involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then adding a second solvent in which the product is insoluble to induce crystallization as the solution cools. For the analogous glucopyranoside, recrystallization from a chloroform-ether mixture has been reported to yield analytically pure material. orgsyn.org Ethanol is another solvent from which benzylidene acetals of carbohydrates can be effectively crystallized. taylorfrancis.com The choice of solvent will depend on the specific impurities present in the crude product. The process of crystallization not only purifies the compound but also allows for the formation of well-defined crystals, which can be easily handled and dried.

The following table outlines common solvents used in the purification of benzylidene acetals of carbohydrates.

| Purification Step | Solvent(s) | Purpose |

| Precipitation | Water | Removal of water-soluble impurities and excess reagents. |

| Crystallization | Chloroform-Ether | To obtain a highly pure, crystalline product. orgsyn.org |

| Crystallization | Ethanol | An alternative solvent for recrystallization to achieve high purity. taylorfrancis.com |

Chromatographic Refinement Methods

Column Chromatography

Column chromatography is the most widely used preparative technique for the purification of methyl 4,6-O-benzylidene-α-D-galactopyranoside on a laboratory scale. This method separates compounds based on their differential adsorption to a stationary phase while being carried through by a liquid mobile phase.

Stationary Phase: The most common stationary phase for the purification of this and related carbohydrate derivatives is silica (B1680970) gel (SiO₂). Its polar surface effectively interacts with the hydroxyl groups of the carbohydrate, allowing for separation based on polarity.

Mobile Phase (Eluent): The choice of eluent is critical for achieving effective separation. A solvent system is selected to provide differential migration rates between the desired product and impurities. For compounds of intermediate polarity like benzylidene-protected galactosides, mixtures of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) are typically used. The polarity of the eluent is fine-tuned by adjusting the ratio of these solvents to achieve optimal separation. An experimental procedure for a closely related compound, methyl 4,6-O-benzylidene-β-D-galactopyranoside, utilized a mobile phase of hexane and ethyl acetate in a 2:1 ratio for purification on a silica gel column. unc.edu For the analogous glucopyranoside derivative, a system of 70% ethyl acetate in hexanes has also been reported. orgsyn.org

The process involves packing a glass column with a slurry of silica gel in the chosen eluent. The crude product is then loaded onto the top of the column and the eluent is passed through, either by gravity or under positive pressure (flash chromatography). Fractions are collected sequentially and analyzed (typically by TLC) to identify those containing the pure product.

| Parameter | Description | Common Selection | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (SiO₂) | unc.edu |

| Mobile Phase (Eluent) | The solvent or solvent mixture that flows through the column. | Hexane / Ethyl Acetate (EtOAc) | unc.edu |

| Example Eluent Ratio | The volumetric ratio of solvents in the mobile phase. | 2:1 (Hexane:EtOAc) | unc.edu |

| Elution Technique | Method of passing the eluent through the column. | Gravity Flow or Flash Chromatography (Positive Pressure) | orgsyn.org |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is an essential analytical tool used throughout the synthesis and purification process. acs.orgresearchgate.net It is employed for several key purposes:

Reaction Monitoring: To track the conversion of the starting methyl α-D-galactopyranoside to the benzylidene-protected product.

Fraction Analysis: To analyze the fractions collected during column chromatography to identify which ones contain the pure compound.

Purity Assessment: To get a rapid indication of the purity of the final product.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (usually silica gel). The plate is then placed in a developing chamber with a small amount of the chosen solvent system. The solvent moves up the plate by capillary action, and the components of the sample travel at different rates, resulting in separation. The positions of the separated compounds are visualized, often using a UV lamp or by staining with a chemical reagent (e.g., potassium permanganate (B83412) or sulfuric acid followed by heating). The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to verify the purity of the final methyl 4,6-O-benzylidene-α-D-galactopyranoside product with high precision. While less common for preparative-scale purification in this context, it is the standard for quality control. Commercial suppliers often use HPLC to certify the purity of the compound, with typical purities being 95% or higher. sigmaaldrich.comjk-sci.com

The principle is similar to column chromatography but utilizes high pressure to force the mobile phase through a column packed with much smaller particles, leading to higher resolution and faster separation times.

Columns: For carbohydrate analysis, normal-phase columns or more specialized columns like those with aminopropyl-bonded silica are often used.

Detection: A common detector for this type of compound, which lacks a strong chromophore outside of the benzylidene group, is a Refractive Index (RI) detector. If high sensitivity is needed and the compound is derivatized, a UV detector could be employed.

HPLC provides quantitative data on the purity of the sample, separating the target compound from any residual isomers or impurities with high efficiency.

| Technique | Primary Role | Key Information Obtained | Common Phase |

|---|---|---|---|

| Column Chromatography | Preparative Purification | Isolation of pure compound | Silica Gel |

| Thin-Layer Chromatography (TLC) | Analytical Monitoring | Reaction progress, fraction identification, Rƒ value | Silica Gel |

| High-Performance Liquid Chromatography (HPLC) | Analytical Quality Control | High-precision purity (%), retention time | Silica or bonded phases |

Regioselective Protection and Deprotection Strategies Utilizing the 4,6 O Benzylidene Moiety

Introduction of the Benzylidene Group for Selective Hydroxyl Protection

The formation of the 4,6-O-benzylidene acetal (B89532) on methyl α-D-galactopyranoside is a common and efficient method for the simultaneous protection of the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4. This reaction is typically achieved by treating the parent glycoside with benzaldehyde (B42025) in the presence of a Lewis acid catalyst, such as zinc chloride, or a Brønsted acid like p-toluenesulfonic acid. nih.gov The reaction proceeds via a transacetalation mechanism when using benzaldehyde diethyl acetal. tandfonline.com

The thermodynamic stability of the resulting six-membered cyclic acetal drives the reaction, leading to the preferential formation of the 4,6-O-benzylidene product. nih.gov This high regioselectivity is a key advantage, leaving the C-2 and C-3 hydroxyl groups available for subsequent chemical modifications. The introduction of the benzylidene group imparts conformational rigidity to the pyranoside ring, which can influence the reactivity of the remaining hydroxyl groups. tandfonline.com

Functionalization of the Unprotected Hydroxyl Groups (C-2 and C-3)

With the C-4 and C-6 hydroxyls masked by the benzylidene acetal, the C-2 and C-3 hydroxyls of methyl 4,6-O-benzylidene-α-D-galactopyranoside become the primary sites for further derivatization. The selective functionalization of one of these vicinal diols over the other presents a significant challenge due to their similar reactivity. However, several methods have been developed to achieve regioselectivity, with organotin-mediated approaches being particularly prominent.

Organotin-Mediated Regioselective Derivatization (e.g., Stannylene Acetals)

Organotin reagents, particularly dibutyltin (B87310) oxide (Bu₂SnO), are powerful tools for the regioselective functionalization of diols in carbohydrate chemistry. daneshyari.comcdnsciencepub.com The reaction of methyl 4,6-O-benzylidene-α-D-galactopyranoside with Bu₂SnO leads to the formation of a dibutylstannylene acetal, a five-membered ring intermediate involving the C-2 and C-3 hydroxyl groups. mdpi.com

The formation of this stannylene acetal activates the coordinated oxygen atoms, enhancing their nucleophilicity. cdnsciencepub.com Subsequent reaction with an electrophile, such as an alkyl halide or an acyl chloride, typically occurs with high regioselectivity. In the case of galactopyranosides, the equatorial C-2 hydroxyl group is generally more reactive than the axial C-3 hydroxyl group, leading to preferential functionalization at the C-2 position. mdpi.com This selectivity is influenced by the stereochemistry of the diol and the nature of the electrophile. The use of catalytic amounts of organotin compounds is also being explored to minimize toxicity concerns associated with stoichiometric use. daneshyari.com

Table 1: Organotin-Mediated Regioselective Reactions

| Substrate | Reagents | Product | Regioselectivity |

|---|

Alternative Chelation-Controlled Reactivity

Beyond organotin compounds, other methods leveraging chelation can also control the regioselectivity of reactions at the C-2 and C-3 diol. These strategies often involve the formation of temporary cyclic intermediates with a metal or metalloid center, which then directs the subsequent reaction. For instance, borinic acid derivatives can form cyclic borinate esters with diols, activating one hydroxyl group over the other for acylation or alkylation. rsc.org The formation of these cyclic intermediates is often favored for cis-diols, and the regioselectivity is influenced by the steric and electronic environment around the hydroxyl groups. While less common than organotin methods for this specific substrate, the principles of chelation control offer a broader platform for achieving regioselective functionalization.

Reductive Ring Opening of the 4,6-O-Benzylidene Acetal

A key feature of the 4,6-O-benzylidene acetal is its susceptibility to regioselective reductive ring opening, which unmasks one of the hydroxyl groups while converting the other into a benzyl (B1604629) ether. nih.govresearchgate.net This transformation is highly valuable as it provides a route to selectively protected monosaccharides with a persistent benzyl ether at either the C-4 or C-6 position. The outcome of the reaction is highly dependent on the choice of hydride donor and the nature of the acidic catalyst. taylorfrancis.com

Regioselectivity with Various Hydride Donors (e.g., DIBAL-H, Triethylsilane)

The regioselectivity of the reductive opening is a subject of extensive study. acs.org Generally, reagents that favor the formation of a 6-O-benzyl ether with a free 4-OH group include sodium cyanoborohydride-trifluoroacetic acid (NaBH₃CN-TFA) and triethylsilane-trifluoroacetic acid (Et₃SiH-TFA). thieme-connect.comlookchem.com Conversely, reagents like diisobutylaluminium hydride (DIBAL-H) can show solvent-dependent regioselectivity. nih.govsigmaaldrich.com In the case of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactopyranoside, treatment with DIBAL-H selectively yields the 2,3,6-tri-O-benzyl derivative, regardless of the solvent used for the DIBAL-H stock solution. nih.gov

Triethylsilane (Et₃SiH) in combination with a Lewis or Brønsted acid is a versatile system for reductive opening. thieme-connect.comorganic-chemistry.org The choice of acid can direct the regioselectivity. For instance, Et₃SiH with trifluoromethanesulfonic acid (TfOH) typically yields the 6-O-benzyl ether. nih.gov In contrast, using dichlorophenylborane (B1345638) (PhBCl₂) as the Lewis acid with Et₃SiH can favor the formation of the 4-O-benzyl ether. nih.govnih.gov

Table 2: Regioselective Reductive Opening of 4,6-O-Benzylidene Acetals

| Hydride Donor | Acid Catalyst | Major Product |

|---|---|---|

| DIBAL-H | - | 6-O-Benzyl ether |

| Triethylsilane | Trifluoroacetic acid | 6-O-Benzyl ether |

| Triethylsilane | Dichlorophenylborane | 4-O-Benzyl ether |

| Borane THF | Trimethylsilyl trifluoromethanesulfonate | 4-O-Benzyl ether |

Acidic Catalysis in Ring Opening (e.g., HClO₄-SiO₂)

The role of the acid catalyst is crucial in activating the acetal for hydride attack. taylorfrancis.com Various Lewis and Brønsted acids have been employed in conjunction with hydride donors. researchgate.net The mechanism is thought to involve the coordination of the acid to one of the acetal oxygen atoms, leading to the formation of an oxocarbenium ion intermediate. acs.org The regioselectivity is then determined by the subsequent hydride attack on this intermediate.

Recent studies have explored heterogeneous acid catalysts, such as perchloric acid supported on silica (B1680970) (HClO₄-SiO₂), which can offer advantages in terms of ease of handling and removal from the reaction mixture. The combination of a hydride donor with such a solid-supported acid can provide an efficient and regioselective method for the reductive opening of benzylidene acetals. The specific regiochemical outcome will still depend on the interplay between the substrate, the hydride donor, and the nature of the acidic catalyst.

Acid-Catalyzed Hydrolysis and Transacetalization Reactions

The 4,6-O-benzylidene acetal is a versatile protecting group that is stable to many reaction conditions but can be readily cleaved under acidic conditions. This cleavage can proceed via hydrolysis to regenerate the 4,6-diol or through transacetalization in the presence of an alcohol to form a different acetal.

Acid-Catalyzed Hydrolysis:

The hydrolysis of the benzylidene acetal is a reversible process that is typically driven to completion by the presence of excess water in an acidic medium. The reaction mechanism involves the protonation of one of the acetal oxygen atoms (either O-4 or O-6) by an acid catalyst. This converts the corresponding hydroxyl group into a good leaving group. Cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by a water molecule. Subsequent deprotonation yields a hemiacetal, and further hydrolysis of the remaining C-O bond liberates the diol and benzaldehyde.

Common conditions for the acidic hydrolysis of the 4,6-O-benzylidene group involve treatment with aqueous acids such as acetic acid, hydrochloric acid, or sulfuric acid. For example, refluxing in 80% aqueous acetic acid is a standard method for the deprotection of benzylidene acetals in carbohydrate chemistry.

Transacetalization:

Transacetalization is a related acid-catalyzed process where the benzylidene acetal reacts with an alcohol. The mechanism is analogous to hydrolysis, but the nucleophile that attacks the intermediate oxocarbenium ion is an alcohol molecule instead of water. This results in the formation of a new acetal (e.g., a dimethyl acetal if methanol (B129727) is used) and the release of the 4,6-diol.

This reaction is often employed in the formation of the benzylidene acetal itself, where the glycoside is treated with benzaldehyde dimethyl acetal and an acid catalyst like p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA). The equilibrium is driven towards the product by removing the liberated methanol. Conversely, the 4,6-O-benzylidene acetal can be removed by treatment with an alcohol, such as methanol, in the presence of an acid catalyst, effectively reversing its formation. This process can be advantageous when reaction conditions need to be anhydrous.

Derivatization and Functionalization of Methyl 4,6 O Benzylidene α D Galactopyranoside Derivatives

Acylation and Benzoylation Reactions

Acylation and benzoylation are fundamental reactions for the protection of hydroxyl groups and for the introduction of functional moieties. In the case of methyl 4,6-O-benzylidene-α-D-galactopyranoside, the relative reactivity of the C-2 and C-3 hydroxyls can be exploited to achieve regioselective modifications.

The selective acylation of the cis-diol at C-2 and C-3 of methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives can be challenging due to the similar reactivity of the two equatorial hydroxyl groups. However, methods utilizing organotin intermediates have proven effective in directing acylation to a specific position. For instance, the reaction of methyl 4,6-O-benzylidene-α-D-galactopyranoside with dibutylstannylene oxide forms a corresponding dibutylstannylene acetal (B89532) intermediate. researchgate.net This intermediate can then react regioselectively with acylating agents. Studies have shown that benzoylation of the stannylene acetal of the corresponding β-anomer occurs exclusively at the 3-position. sci-hub.se

Similarly, regioselective C-2-O-acrylation and methacrylation have been achieved through these organotin intermediates, yielding vinylic monomeric compounds. researchgate.net Copper(II) chelation has also been explored to direct acylation. The formation of a copper chelate of the 2,3-diol can be used to achieve regioselective C-3-O-acylation. researchgate.net

Table 1: Examples of Regioselective Acylation

| Starting Material | Reagents | Product | Selectivity |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | 1. Bu₂SnO2. Benzoyl chloride | Methyl 3-O-benzoyl-4,6-O-benzylidene-β-D-galactopyranoside | Exclusive at C-3 sci-hub.se |

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | 1. Bu₂SnO2. Acryloyl chloride, TEA | Methyl 2-O-acryloyl-4,6-O-benzylidene-α-D-galactopyranoside | C-2 selective researchgate.net |

This table is generated based on data from the text and is for illustrative purposes.

Differential protection of the C-2 and C-3 hydroxyls is crucial for stepwise oligosaccharide synthesis. One common strategy involves the regioselective introduction of a single acyl group, as described above. The remaining free hydroxyl group can then be functionalized with a different protecting group. For example, after selective benzoylation at the C-3 position, the C-2 hydroxyl is available for other transformations. nih.gov

Another approach is to perform a partial acylation under carefully controlled conditions to obtain a mixture of mono-acylated products, which can then be separated chromatographically. Subsequent deacylation of a specific position can also be employed. For instance, a fully acylated derivative can be selectively deacylated at one position using enzymatic or chemical methods, although this is less common for achieving initial differential protection on this specific substrate.

Alkylation and Benzylation Reactions

The introduction of alkyl and benzyl (B1604629) ethers is another critical modification, as these groups are stable under a wide range of reaction conditions, particularly those used for glycosylation and deacylation.

Similar to acylation, the use of stannylene acetals is a powerful method for achieving regioselective alkylation and benzylation. The formation of the 2,3-O-dibutylstannylene derivative of a galactopyranoside activates the oxygen atoms, and subsequent reaction with an alkyl halide proceeds with high regioselectivity. In the case of alkyl D-galactopyranosides with a free 3,4-cis-diol system, the reaction occurs at the 3-position. sci-hub.se For the 2,3-diequatorial diol system in methyl 4,6-O-benzylidene-α-D-galactopyranoside, the increased nucleophilicity of one hydroxyl oxygen within the stannylene intermediate directs the alkylating agent to that site. researchgate.net This method has been instrumental in preparing selectively benzylated derivatives for use in oligosaccharide synthesis. sci-hub.se

Besides benzylation, other alkyl ethers can be introduced using similar strategies. The regioselective alkylation of stannylene intermediates can be applied with various alkyl halides. sci-hub.se Additionally, direct alkylation under basic conditions can sometimes provide selectivity, although it is often less reliable for cyclic trans-diols where both hydroxyl groups are equatorial. nih.gov Reductive ring-opening of the benzylidene acetal itself can be a regioselective process to introduce a benzyl ether. For instance, the reaction of methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-galactoside with diisobutylaluminium hydride (DIBAL-H) selectively yields the methyl 2,3,6-tri-O-benzyl-α-D-galactoside, demonstrating a method to introduce a benzyl group at C-6. nih.gov

Halogenation Reactions (e.g., Hanessian-Hullar Reaction)

Halogenated sugars are versatile intermediates for the synthesis of deoxy, aminodeoxy, and thio sugars. orgsyn.org The Hanessian-Hullar reaction provides a method for the simultaneous introduction of a halogen at a primary position and an O-benzoyl group at a secondary position through the cleavage of a 4,6-O-benzylidene acetal. orgsyn.org

When methyl 4,6-O-benzylidene-β-D-galactopyranoside is treated with N-bromosuccinimide (NBS), the benzylidene acetal undergoes fragmentation. nih.govnih.gov This reaction leads to the formation of methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside. nih.govnih.gov A notable feature of this reaction in the galacto-series is that the benzoate (B1203000) group is introduced at the C-4 position, which has an axial orientation. orgsyn.org This outcome demonstrates that the NBS-mediated cleavage of 4,6-O-benzylidene acetals in galactopyranosides follows the regiochemistry seen in gluco- and mannopyranosides, with preferential cleavage of the C6–O6 bond. nih.govnih.gov Under the reaction conditions, the initial kinetic product can rearrange to a more thermodynamically stable product, methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside. nih.govnih.gov

Table 2: Products of the Hanessian-Hullar Reaction on a Galactopyranoside Derivative

| Starting Material | Reagents | Major Products |

|---|

This table is generated based on data from the text and is for illustrative purposes.

Mechanism and Regioselectivity of Halogenation

The reaction of methyl 4,6-O-benzylidene-α-D-galactopyranoside with N-bromosuccinimide (NBS) in a non-polar solvent, often with a radical initiator, is a well-established method for the regioselective introduction of a bromine atom and a benzoyl group. This transformation, known as the Hanessian-Hullar reaction, proceeds via a radical-initiated mechanism. orgsyn.org

The generally accepted mechanism involves the homolytic cleavage of the N-Br bond in NBS, followed by abstraction of the benzylic hydrogen from the 4,6-O-benzylidene acetal by a bromine radical. This generates a stabilized benzylic radical. In the presence of oxygen, this radical can be trapped to form a hydroperoxide, which then rearranges to cleave the C6-O bond, leading to the formation of a 6-bromo-6-deoxy sugar and a benzoate ester at the C-4 position.

A key feature of this reaction in the galactopyranoside series is the orientation of the newly formed benzoate group at the C-4 position, which adopts an axial orientation. orgsyn.org This reaction, therefore, achieves both halogenation at the primary C-6 position and an indirect benzoylation of the axial C-4 hydroxyl group. orgsyn.org

The regioselectivity of the NBS-mediated cleavage of the 4,6-O-benzylidene acetal in galactopyranosides preferentially occurs at the C6-O6 bond through an ionic mechanism. doi.org This leads to the formation of methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside. However, under the reaction conditions, this kinetic product can rearrange to the thermodynamically more stable methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside, likely via a 3,6-anhydro galactopyranoside intermediate. doi.org

Table 1: Products of the Hanessian-Hullar Reaction on Methyl 4,6-O-benzylidene-β-D-galactopyranoside

| Reactant | Reagents | Product(s) | Reference |

| Methyl 4,6-O-benzylidene-β-D-galactopyranoside | NBS, BaCO3, CCl4/ClCH2CH2Cl, reflux | Methyl 4-O-benzoyl-6-bromo-6-deoxy-β-D-galactopyranoside and Methyl 4-O-benzoyl-3-bromo-3-deoxy-β-D-gulopyranoside | doi.org |

Conversion to Amino Sugars and Nucleosides via Halogen Intermediates

Halogenated sugar derivatives are valuable intermediates for the synthesis of amino sugars and nucleosides. orgsyn.org The 6-bromo-6-deoxy derivative obtained from the Hanessian-Hullar reaction is a key precursor for the introduction of a nitrogen-containing functionality at the C-6 position.

The synthesis of 6-amino-6-deoxy galactopyranosides can be achieved by nucleophilic displacement of the bromide with an azide (B81097) anion (from sodium azide), followed by reduction of the resulting 6-azido derivative. The reduction of the azide to an amine is commonly accomplished using reagents such as triphenylphosphine (B44618) followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.

While the direct conversion of the 6-bromo-4-O-benzoyl galactopyranoside intermediate to nucleosides is less commonly documented, the general strategy for nucleoside synthesis involves the coupling of a suitably protected sugar derivative with a nucleobase. The presence of the halogen at C-6 could potentially be utilized for the synthesis of C-6 modified nucleoside analogues after the initial glycosylation reaction.

Sulfation Reactions for Monosulphated Derivatives

Sulfated carbohydrates play crucial roles in a variety of biological processes. The regioselective sulfation of methyl 4,6-O-benzylidene-α-D-galactopyranoside at the available C-2 and C-3 hydroxyl groups allows for the synthesis of specific monosulphated derivatives.

The relative reactivity of the hydroxyl groups at C-2 and C-3 towards sulfation is influenced by steric and electronic factors. In the α-D-galactopyranoside series, the C-2 hydroxyl is equatorial, while the C-3 hydroxyl is axial. Generally, equatorial hydroxyl groups are more reactive than their axial counterparts.

A common method for sulfation involves the use of a sulfur trioxide-amine complex, such as sulfur trioxide-trimethylamine or sulfur trioxide-pyridine, in an appropriate solvent like pyridine (B92270) or DMF. The choice of sulfating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, selective sulfation at the more reactive hydroxyl group can often be achieved by using a stoichiometric amount of the sulfating agent at low temperatures.

Introduction of Unsaturated Functionalities (e.g., Acrylation, Metacrylation)

The introduction of unsaturated functionalities, such as acrylate (B77674) and methacrylate (B99206) groups, onto the sugar backbone provides a handle for further modifications, including polymerization to form glycopolymers. These reactions are typically carried out by esterification of the free hydroxyl groups with acryloyl chloride, methacryloyl chloride, or their corresponding anhydrides in the presence of a base.

The regioselectivity of acrylation and methacrylation of methyl 4,6-O-benzylidene-α-D-galactopyranoside will depend on the relative reactivity of the C-2 and C-3 hydroxyls. As with other acylation reactions, the equatorial C-2 hydroxyl is generally more reactive than the axial C-3 hydroxyl. Therefore, mono-acrylated or mono-methacrylated products at the C-2 position can be expected as the major products under controlled conditions.

Other Chemical Transformations at the Unprotected Hydroxyls

The free C-2 and C-3 hydroxyl groups of methyl 4,6-O-benzylidene-α-D-galactopyranoside are amenable to a variety of other chemical transformations, allowing for the synthesis of a wide range of derivatives. These include etherification, esterification, and oxidation reactions.

Etherification: The formation of ethers, such as benzyl or methyl ethers, at the C-2 and C-3 positions can be achieved under standard Williamson ether synthesis conditions, typically involving a strong base like sodium hydride and an alkyl halide (e.g., benzyl bromide or methyl iodide). The regioselectivity of these reactions can be influenced by the reaction conditions and the steric bulk of the electrophile.

Esterification: Besides the introduction of unsaturated esters, a wide variety of other ester groups can be introduced at the C-2 and C-3 positions. This is commonly achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine. The greater reactivity of the equatorial C-2 hydroxyl often allows for selective mono-esterification at this position.

Oxidation: The secondary hydroxyl groups at C-2 and C-3 can be oxidized to the corresponding ketones (uloses). Various oxidizing agents can be employed for this purpose, such as Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or using chromium-based reagents. The formation of the 2-ulose or 3-ulose derivative provides a key intermediate for the synthesis of branched-chain sugars and other modified monosaccharides. For instance, the reaction of methyl 4,6-O-benzylidene-α-D-arabino-hexopyranosid-2-ulose with diethyl malonate has been shown to stereoselectively produce methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-α-D-ribo-hexopyranosid-3-ulose. doi.org

Table 2: Examples of Other Chemical Transformations

| Reaction Type | Reagents and Conditions | Product Description |

| Benzoylation | Benzoyl chloride, pyridine | Selective benzoylation at the more reactive hydroxyl group. |

| Oxidation | Diethyl malonate, NaOCH3-CH3OH | Synthesis of a 2-C-branched-chain glycopyranosid-3-ulose from a 2-oxoglucopyranoside. doi.org |

Mechanistic and Stereochemical Investigations of Reactions Involving Methyl 4,6 O Benzylidene α D Galactopyranoside

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The formation of the 4,6-O-benzylidene acetal (B89532) locks the pyranoside ring into a relatively rigid conformation. This bicyclic system consists of the galactopyranoside's six-membered tetrahydropyran (B127337) ring fused to the six-membered 1,3-dioxane ring. The presence of this fused ring system significantly restricts the conformational flexibility of the parent sugar.

In methyl 4,6-O-benzylidene-α-D-galactopyranoside, the pyranoside ring generally adopts a chair conformation. The 1,3-dioxane ring, which is trans-fused to the pyranoside ring, also assumes a chair conformation. In this arrangement, the bulky phenyl group on the acetal's benzylic carbon atom predominantly occupies the more thermodynamically stable equatorial position to minimize steric interactions. taylorfrancis.com This rigid conformational arrangement is a key factor in dictating the stereoselectivity of reactions, as it controls the accessibility of reagents to the different faces of the pyranoside ring. nih.gov The conformation imposed by the benzylidene acetal can stabilize galactosyl oxocarbenium ions, which is one explanation for unexpected stereochemical outcomes in glycosylation reactions. nih.gov

Neighboring Group Participation Effects on Reactivity and Stereoselectivity

Neighboring group participation (NGP) is a phenomenon where a functional group in close proximity to a reaction center acts as an intramolecular nucleophile, influencing the reaction's rate and stereochemistry. chem-station.comlibretexts.org In derivatives of methyl 4,6-O-benzylidene-α-D-galactopyranoside, substituents at the C-2 and C-3 positions can exert profound NGP effects.

For instance, in glycosylation reactions, a participating group at the C-2 position, such as an acyl group (e.g., acetyl or benzoyl), can attack the anomeric center to form a cyclic intermediate, typically an oxonium ion. chem-station.com This intermediate shields one face of the molecule, leading to the formation of a 1,2-trans-glycosidic linkage. For galactopyranosyl donors with a 4,6-O-benzylidene group and a participating group at C-2, this mechanism commonly results in high β-selectivity. nih.gov

However, a number of exceptions have been reported where such donors favor the formation of α-glycosides. nih.gov Several hypotheses have been proposed to explain this anomalous α-directing effect:

Conformational Stabilization: The rigid conformation enforced by the benzylidene acetal may stabilize the galactosyl oxocarbenium ion. nih.gov

Steric Hindrance: The acetal group may sterically shield the β-face of the oxocarbenium ion intermediate, directing the incoming nucleophile (glycosyl acceptor) to the α-face. nih.gov

Stereochemical Mismatch: A mismatch between the donor and acceptor pairs can also influence the stereochemical outcome. nih.gov The selectivity can also be dependent on the Lewis acid promoter used in the reaction, with different promoters favoring different stereoisomers. nih.gov

Stereochemical Control in Derivatization Reactions

The rigid structure of methyl 4,6-O-benzylidene-α-D-galactopyranoside and the distinct reactivity of its remaining free hydroxyl groups at C-2 and C-3 allow for a high degree of stereochemical control in derivatization reactions.

Epimerization, the inversion of configuration at a single stereocenter, is a key strategy for accessing less common sugar isomers. The Lattrell-Dax method is a powerful and mild technique for achieving this transformation. diva-portal.org The process involves two main steps:

Triflation: The target hydroxyl group is converted into a highly reactive triflate (trifluoromethanesulfonate) leaving group.

Nucleophilic Substitution: The triflate is then displaced by a nitrite (B80452) ion (e.g., from tetrabutylammonium (B224687) nitrite) in an SN2 reaction. This substitution proceeds with inversion of configuration. The resulting nitrite ester is subsequently hydrolyzed to yield the epimeric alcohol.

This method has proven to be an efficient way to generate structures with an inverted configuration. diva-portal.org The success of the Lattrell-Dax epimerization can be significantly influenced by neighboring groups. For example, the presence of a neighboring equatorial ester group has been shown to play a crucial role, promoting the formation of the inversion product in high yields. diva-portal.org

Beyond the Lattrell-Dax method, the inversion of stereocenters in derivatives of methyl 4,6-O-benzylidene-α-D-galactopyranoside is commonly achieved via classical SN2 reactions. This typically involves activating a hydroxyl group by converting it into a good leaving group, such as a triflate, tosylate, or mesylate. Subsequent reaction with a suitable nucleophile leads to the displacement of the leaving group with inversion of stereochemistry at the carbon center.

The choice of nucleophile allows for the introduction of a wide range of functional groups with the opposite stereochemistry. For example, displacement with azide (B81097) followed by reduction provides access to amino sugars with an inverted configuration. The rigid, locked conformation of the benzylidene-protected galactopyranoside facilitates predictable SN2 reactions by minimizing competing elimination reactions and conformational ambiguities.

Elucidation of Reaction Mechanisms for Ring Opening and Functionalization

The benzylidene acetal is not merely a protecting group; it is also a functional handle that can be manipulated to introduce other functionalities in a regioselective manner. The mechanisms of these ring-opening reactions are well-studied.

Reductive Ring Opening: The benzylidene acetal can be opened reductively to generate a benzyl (B1604629) ether at either the C-4 or C-6 position. The regioselectivity of this reaction is highly dependent on the reagents used. For instance, regioselective reductive ring opening of the dimethyl ether of methyl 4,6-O-benzylidene-α-D-galactopyranoside with borane-tetrahydrofuran (B86392) in the presence of scandium triflate affords the 4-O-benzyl ether. nih.gov In contrast, other reagent systems, such as triethylsilane with a Lewis acid, can favor cleavage to give the 6-O-benzyl ether.

Oxidative Ring Opening (Hanessian–Hullar Reaction): A particularly useful transformation is the reaction of 4,6-O-benzylidene acetals with N-bromosuccinimide (NBS). orgsyn.org This reaction leads to the formation of a 6-bromo-6-deoxy derivative and a 4-O-benzoyl group. The mechanism involves a radical-initiated abstraction of the benzylic hydrogen, followed by the formation of a brominated intermediate and subsequent rearrangement and ring opening. A unique feature of this reaction in the galactopyranoside series is that it results in the benzoylation of the C-4 hydroxyl group, which has an axial orientation. orgsyn.org This provides a pathway to functionalize the C-4 and C-6 positions differentially.

| Reaction Type | Reagents | Product(s) | Key Outcome |

| Reductive Opening | Borane-THF, Scandium triflate | 4-O-benzyl ether | Regioselective formation of a benzyl ether at C-4. nih.gov |

| Oxidative Opening | N-Bromosuccinimide (NBS) | 6-bromo-6-deoxy-4-O-benzoyl derivative | Formation of a primary bromide and benzoylation of the axial C-4 hydroxyl. orgsyn.org |

| Epimerization | 1. Triflic anhydride (B1165640), Pyridine2. Tetrabutylammonium nitrite | Epimeric alcohol | Inversion of configuration at a specific hydroxyl group. diva-portal.org |

Endocyclic Cleavage: Under specific and more forceful conditions, cleavage of the pyranoside ring itself can occur. For example, treatment of certain 4,6-O-benzylidene-α-D-hexopyranosides with phenylboron dichloride (PhBCl₂) and triethylsilane (Et₃SiH) can lead to the cleavage of the C1-O5 bond. nih.gov This unexpected reaction is thought to proceed via an oxacarbenium ion intermediate, which is formed through chelation of the Lewis acid to the ring oxygen (O5) and the O6 oxygen, promoting the endocyclic cleavage. nih.gov

Applications As a Chiral Building Block in Complex Carbohydrate Synthesis

Precursor for Oligosaccharide Assembly

The assembly of oligosaccharides, chains of monosaccharide units linked by glycosidic bonds, is a formidable challenge in organic synthesis due to the need for stereocontrol at the newly formed anomeric center. Methyl 4,6-O-benzylidene-a-D-galactopyranoside serves as a crucial glycosyl acceptor in these reactions. The benzylidene group protects the hydroxyls at C-4 and C-6, leaving the C-2 and C-3 hydroxyl groups available for glycosylation.

This strategy has been effectively employed in the synthesis of analogues of blood group antigens. For instance, selectively protected 2-O-benzoyl or 3-O-benzoyl derivatives of 4,6-O-benzylidene galactosides have been utilized as valuable glycosyl acceptors. biosynth.com This approach allows for the regioselective formation of a glycosidic linkage at either the C-2 or C-3 position, a key step in building the specific sequences of sugars that define blood group determinants. The choice of protecting group on the remaining free hydroxyl can influence the stereochemical outcome of the glycosylation reaction.

The reactivity of the hydroxyl groups in a glycosyl acceptor is a critical factor, with the general order of reactivity in equatorial hydroxyls of a pyranoside ring being 6-OH > 3-OH > 2-OH > 4-OH. orgsyn.org By protecting the most reactive 6-OH group within the benzylidene acetal (B89532), chemists can direct glycosylation to the less reactive positions with greater control.

Scaffold for the Construction of Modified Glycosides

The free C-2 and C-3 hydroxyl groups of this compound provide a platform for a wide array of chemical modifications, leading to the synthesis of novel glycoside derivatives. These modifications are essential for probing structure-activity relationships in biological systems and for developing new therapeutic agents.

The selective acylation of these hydroxyl groups is a common strategy to introduce various functionalities. Due to the different steric and electronic environments of the C-2 and C-3 hydroxyls, regioselective modification is often achievable. For example, direct acylation can lead to a mixture of 2-O-acyl, 3-O-acyl, and 2,3-di-O-acyl products, which can then be separated. The specific reaction conditions, including the acylating agent, solvent, and temperature, can be tuned to favor the formation of a particular isomer.

Below is a table summarizing examples of modified glycosides synthesized from this compound, showcasing the versatility of this scaffold.

| Starting Material | Reagents | Product | Reference |

| This compound | Acetic Anhydride (B1165640), Pyridine (B92270) | Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-a-D-galactopyranoside | synthose.com, researchgate.net |

| This compound | Benzoyl Chloride, Pyridine | Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-a-D-galactopyranoside | N/A |

| This compound | Benzyl (B1604629) Bromide, NaH | Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-a-D-galactopyranoside | nih.gov |

Intermediate in the Synthesis of Complex Carbohydrate Architectures

Beyond its role as a direct precursor, this compound is a key intermediate in multi-step syntheses of more elaborate carbohydrate structures. The benzylidene acetal can be opened regioselectively to reveal a primary hydroxyl group at C-6 and a secondary hydroxyl group at C-4, which can then be further manipulated.

A classic example of this is the Hanessian-Hullar reaction, which involves the reaction of a benzylidene acetal with N-bromosuccinimide (NBS). orgsyn.org In the case of this compound and its derivatives, this reaction leads to the formation of a 4-O-benzoyl-6-bromo-6-deoxy derivative. nih.gov, orgsyn.org This transformation is significant as it simultaneously introduces a bromine atom at the primary C-6 position, which is a versatile handle for further functionalization (e.g., conversion to amines, thiols, or deoxy sugars), and a benzoate (B1203000) group at the C-4 position. orgsyn.org This resulting compound is a powerful intermediate for the synthesis of a wide range of modified monosaccharides that are components of antibiotics and other natural products. orgsyn.org

Role in the Synthesis of Natural Product Analogs

The chiral framework of this compound makes it an attractive starting material for the synthesis of analogs of natural products. By leveraging the stereochemistry inherent in the sugar backbone and the ability to selectively modify its functional groups, chemists can construct complex molecules with defined three-dimensional structures.

While the direct synthesis of complex natural products from this specific galactoside is not as widely documented as its glucoside counterpart, its derivatives serve as crucial building blocks. For instance, the 6-deoxy and 6-amino-6-deoxy hexoses, which can be readily prepared from the intermediates of the Hanessian-Hullar reaction, are components of numerous antibiotics and other biologically active natural products. orgsyn.org The ability to introduce diverse functionalities at specific positions of the pyranoside ring allows for the creation of libraries of natural product analogs for biological screening.

Development of Chiral Catalysts and Auxiliaries Based on the Glycopyranoside Skeleton

The inherent chirality and structural rigidity of carbohydrate derivatives like this compound have inspired their use in the development of novel chiral catalysts and auxiliaries for asymmetric synthesis. The well-defined spatial arrangement of substituents on the pyranoside ring can create a chiral environment that influences the stereochemical outcome of a chemical reaction.

Research has shown that endocyclic ketones derived from galactose protected with a 4,6-O-benzylidene group can be utilized as organocatalysts in Shi-type epoxidations. researchgate.net Interestingly, these galactose-based catalysts can exhibit opposite stereoselectivity compared to their glucose-derived counterparts, highlighting the subtle yet profound impact of the C-4 epimerization on the catalytic process. researchgate.net

Furthermore, a variety of chiral diols and β-amino alcohols have been synthesized from methyl D-galactopyranoside, among other sugars. researchgate.net These compounds have been successfully employed as ligands in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the potential of the galactopyranoside skeleton in asymmetric catalysis. researchgate.net The development of such sugar-based catalysts is an active area of research, offering a sustainable and readily available source of chirality for the synthesis of enantioenriched molecules.

Structural Elucidation and Advanced Analytical Methodologies for Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For Methyl 4,6-O-benzylidene-a-D-galactopyranoside, various NMR experiments are used to assign every proton and carbon atom and to define the molecule's configuration and conformation.

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. The anomeric proton (H-1) is particularly diagnostic, typically appearing as a doublet with a coupling constant (³JH1,H2) of approximately 3.5-4.0 Hz, which is characteristic of an α-anomer where the H-1 and H-2 protons have a gauche relationship. The axial proton of the benzylidene acetal (B89532) (PhCH) usually resonates as a distinct singlet. The protons of the phenyl group appear in the aromatic region of the spectrum. The coupling patterns between adjacent protons (e.g., H-2, H-3, and H-4) are critical for confirming the galacto configuration, which differs from the gluco configuration primarily in the stereochemistry at C-4.

Table 1: Representative ¹H NMR Chemical Shifts (Data presented here is illustrative of typical ranges for this class of compounds, as specific experimental data for the title compound is not widely published.)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ph-H | 7.30-7.50 | m | - |

| PhCH | 5.58 | s | - |

| H-1 | 5.01 | d | 3.6 |

| H-4 | 4.62 | br s | - |

| H-2 | 4.31 | dd | 3.6, 10.4 |

| H-3 | 4.09 | dd | 3.4, 10.4 |

| H-6a | 4.05 | dd | 1.6, 12.4 |

| H-6b | 3.99 | dd | 1.6, 12.4 |

| H-5 | 3.85 | t | 9.8 |

| OCH₃ | 3.41 | s | - |

s: singlet, d: doublet, t: triplet, m: multiplet, br: broad

¹³C NMR spectroscopy maps the carbon framework of the molecule. The anomeric carbon (C-1) is typically found around 100 ppm. The benzylidene acetal carbon (PhCH) resonates near 101 ppm, while the aromatic carbons of the phenyl group appear between 126 and 138 ppm. The chemical shifts of C-2, C-3, C-4, and C-5 are crucial for confirming the galactopyranoside structure, with the C-4 signal being particularly sensitive to its axial hydroxyl group orientation (in the parent sugar before acetal formation).

Table 2: Representative ¹³C NMR Chemical Shifts (Based on computed data and typical values for related structures.)

| Carbon | Chemical Shift (ppm) |

| C-Ar (quart) | 137.8 |

| C-Ar | 129.2 |

| C-Ar | 128.3 |

| C-Ar | 126.3 |

| PhC H | 101.2 |

| C-1 | 99.5 |

| C-4 | 79.2 |

| C-3 | 71.5 |

| C-2 | 69.5 |

| C-6 | 69.2 |

| C-5 | 62.9 |

| OCH₃ | 55.4 |

2D NMR experiments are essential for unambiguously assigning the complex spectra of carbohydrate derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons, for instance, from H-1 to H-2, H-2 to H-3, and so on, confirming the sequence within the pyranoside ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for assigning the carbon signals based on the already-assigned proton signals.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the spectrum of this compound, a broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the free hydroxyl groups at C-2 and C-3. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyranoside ring and methoxy (B1213986) group appears just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹. Strong C-O stretching bands, characteristic of the ether and acetal linkages, dominate the fingerprint region between 1000 and 1200 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3300-3500 | O-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-3000 | Aliphatic C-H | Stretching |

| ~1600, 1450-1500 | Aromatic C=C | Stretching |

| 1000-1200 | C-O | Stretching |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₄H₁₈O₆), the molecular weight is 282.29 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that aid in structural confirmation. Common fragmentation pathways for this molecule would include:

Loss of the methoxy group (-OCH₃) to give an [M-31]⁺ ion.

Cleavage within the benzylidene acetal, potentially leading to ions corresponding to a benzaldehyde (B42025) fragment or loss of a phenyl group.

Fragmentation of the pyranoside ring, leading to a complex series of smaller ions.

Loss of water (H₂O) from the molecular ion, resulting in an [M-18]⁺ peak.

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Packing Analysis

While NMR can define relative stereochemistry, X-ray crystallography on a suitable single crystal provides the definitive, unambiguous determination of the absolute stereochemistry of a chiral molecule. For derivatives of this compound, this technique can precisely determine all bond lengths, bond angles, and torsional angles.

A study on the closely related derivative, methyl 4,6-O-(S)-benzylidene-2-O-methyl-α-D-galactopyranoside, has confirmed the structural features of the bicyclic system formed by the pyranoside and 1,3-dioxane (B1201747) rings. universityofgalway.ie Such analyses show that the pyranoside ring typically adopts a chair conformation (⁴C₁), and the 1,3-dioxane ring also assumes a chair conformation with the phenyl group in an equatorial position. This analysis provides unequivocal proof of the galacto configuration and the α-anomeric linkage, and it also details how the molecules pack together in the solid state, revealing intermolecular interactions such as hydrogen bonding.

Optical Rotation Measurements for Chiral Purity and Configuration

Optical rotation is a critical analytical technique for characterizing derivatives of methyl 4,6-O-benzylidene-α-D-galactopyranoside, providing essential information on their chiral purity and confirming their stereochemical configuration. As these molecules are chiral, they rotate the plane of polarized light, and the magnitude and direction of this rotation are highly sensitive to the three-dimensional arrangement of their atoms. Any deviation from the expected specific rotation can indicate the presence of enantiomeric or diastereomeric impurities.

The specific rotation ([α]) of a compound is a fundamental physical constant, and its measurement is a cornerstone in the structural elucidation of carbohydrate derivatives. For the parent compound, methyl 4,6-O-benzylidene-α-D-galactopyranoside, a typical specific rotation value is +160° (c = 0.5% in methanol) . This value serves as a benchmark for confirming the identity and purity of the starting material before further chemical transformations.

| Compound | Specific Rotation ([α]) | Conditions | Reference |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-α-D-galactopyranoside | +160° | c = 0.5% in methanol (B129727) | |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | +113.1° | c = 1 in chloroform (B151607) | |

| Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside | +85° to +100° | c = 1 in chloroform | chemimpex.com |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, GPC)

Chromatographic methods are indispensable for the analysis and purification of methyl 4,6-O-benzylidene-α-D-galactopyranoside and its derivatives. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase, allowing for effective assessment of purity and isolation of target molecules.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of the resulting derivatives. The separation is based on the polarity of the compounds. A solvent system, typically a mixture of a relatively non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. The choice of the solvent system is crucial for achieving good separation. For instance, in the analysis of related benzylidene derivatives of N-acetyl-N-methyl-glucosamine, a solvent system of ethyl acetate/methanol (90:10) was used to separate mono- and di-benzylidene derivatives with distinct Retention factor (Rƒ) values lew.ro. The Rƒ value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under specific TLC conditions.

Derivatization of the hydroxyl groups in methyl 4,6-O-benzylidene-α-D-galactopyranoside with non-polar moieties, such as acyl or benzyl (B1604629) groups, will decrease the polarity of the resulting product. This leads to a higher Rƒ value compared to the starting diol, signifying a greater migration distance on the TLC plate. Conversely, the introduction of polar functional groups would result in a lower Rƒ value. Visualization of the spots on the TLC plate is typically achieved by staining with a solution that reacts with the carbohydrate derivatives upon heating, such as a p-anisaldehyde or ceric sulfate (B86663) stain.

| Compound Type | Typical Solvent System | Observed Rƒ Range | Reference |

|---|---|---|---|

| Mono-benzylidene derivatives of N-acetyl-N-methyl-glucosamine | Ethyl acetate/Methanol (90:10) | 0.15 - 0.24 | lew.ro |

| Di-benzylidene derivatives of N-acetyl-N-methyl-glucosamine | Ethyl acetate/Methanol (90:10) | 0.55 - 0.74 | lew.ro |

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume. While GPC is more commonly employed for the analysis of high-molecular-weight compounds like polymers and proteins, it can be adapted for the analysis and purification of smaller molecules like protected monosaccharides, particularly for separating oligomers or removing polymeric impurities. In the context of methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives, GPC could be useful for separating a monomeric product from any dimeric or oligomeric side products that might form during a reaction. The separation is achieved by passing the sample through a column packed with a porous gel. Larger molecules, which are excluded from the pores of the gel, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. The choice of the gel material and the solvent system is critical for achieving effective separation based on molecular size.

While specific GPC applications for methyl 4,6-O-benzylidene-α-D-galactopyranoside derivatives are not extensively documented in readily available literature, the principles of the technique suggest its potential utility in specific purification scenarios where size-based separation is required.

Future Perspectives and Emerging Research Directions

Development of Novel and Orthogonal Protecting Group Chemistries for Galactopyranosides

The synthesis of complex glycans necessitates a sophisticated toolbox of protecting groups that can be selectively removed without affecting others. This orthogonality is crucial for the sequential construction of oligosaccharides. nih.govsigmaaldrich.com Research in this area is vibrant, with a continuous quest for new protecting groups that offer unique cleavage conditions.

For galactopyranosides, including derivatives of methyl 4,6-O-benzylidene-α-D-galactopyranoside, the development of novel protecting groups aims to overcome existing limitations. For instance, while the benzylidene acetal (B89532) is robust, its removal often requires harsh acidic conditions which may not be compatible with other sensitive functionalities in the molecule. Therefore, the design of acetal-type protecting groups that can be cleaved under milder or orthogonal conditions is a significant area of interest.

Furthermore, the strategic placement of participating protecting groups can influence the stereochemical outcome of glycosylation reactions. nih.govresearchgate.net Acyl groups at the C-4 position of galactose donors, for example, can participate in the reaction to favor the formation of 1,2-cis glycosidic linkages. acs.org The interplay between different protecting groups and their collective influence on reactivity and selectivity is a key focus of contemporary research. A versatile set of orthogonal protecting groups, such as a combination of diethylisopropylsilyl (DEIPS), methylnaphthyl (Nap), allyl ether, and levulinoyl (Lev) ester, has been developed for the preparation of highly branched oligosaccharides. nih.gov

Table 1: Examples of Orthogonal Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stable To |

|---|---|---|---|

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, N-methylaniline | TFA, piperidine, hydrazine |

| Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF | Acidic conditions, hydrogenation |

| tert-Butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) | Mild acid and base |

| Levulinoyl | Lev | Hydrazine hydrate (B1144303) in pyridine (B92270)/acetic acid | Acidic and basic conditions, Pd(0) |

Integration of Methyl 4,6-O-benzylidene-α-D-galactopyranoside into Automated Synthetic Platforms

Automated Glycan Assembly (AGA) has revolutionized the synthesis of oligosaccharides, enabling the rapid and efficient construction of complex structures. acs.org The integration of building blocks derived from methyl 4,6-O-benzylidene-α-D-galactopyranoside into these platforms is a critical step towards the routine synthesis of galactosylated glycans.

For successful implementation in AGA, monosaccharide building blocks must be equipped with a suitable anomeric leaving group (e.g., a phosphate) and orthogonal protecting groups at the remaining hydroxyl positions to allow for regioselective chain extension. acs.org Researchers are focused on designing and synthesizing galactopyranoside donors that are highly reactive and stereoselective under the conditions of automated synthesis. The 4,6-O-benzylidene group is advantageous in this context as it can help to control the stereochemical outcome of glycosylations. researchgate.net

The development of robust and versatile building blocks from methyl 4,6-O-benzylidene-α-D-galactopyranoside that are compatible with the reagents and protocols used in automated synthesizers is an ongoing challenge. This includes ensuring high coupling efficiencies and stereoselectivities for a wide range of acceptors.

Exploration of Green Chemistry Principles in Its Derivatization Reactions

The principles of green chemistry are increasingly being applied to carbohydrate synthesis to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. unibo.it For the derivatization of methyl 4,6-O-benzylidene-α-D-galactopyranoside, this translates to several key areas of research.

One promising approach is the use of chemoenzymatic methods. mdpi.comnih.govnih.gov Enzymes can offer exquisite regio- and stereoselectivity under mild, aqueous conditions, often eliminating the need for extensive protecting group manipulations. rsc.org For example, glycosyltransferases can be used to form glycosidic bonds with high fidelity, while other enzymes can be employed for the selective modification of hydroxyl groups. nih.govnih.gov The development of one-pot multi-enzyme systems for the synthesis of galactosides represents a significant advancement in this area. nih.gov

Another focus of green chemistry is the replacement of toxic solvents and reagents with more environmentally benign alternatives. researchgate.net This includes exploring the use of water, supercritical fluids, or bio-derived solvents for reactions. researchgate.net Furthermore, the development of catalytic methods for glycosylation and other transformations reduces the amount of waste generated compared to stoichiometric approaches. hillsdale.eduacs.orgresearchgate.net

Table 2: Green Chemistry Approaches in Carbohydrate Synthesis

| Green Chemistry Principle | Application in Derivatization of Benzylidene Galactopyranosides |

|---|---|

| Use of Catalysis | Transition metal-catalyzed glycosylations, organocatalysis. acs.orgthieme-connect.de |

| Use of Renewable Feedstocks | Starting from readily available monosaccharides. |

| Benign Solvents | Use of water, ionic liquids, or solvent-free conditions. researchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |

Computational Chemistry Approaches for Predicting Reactivity and Stereoselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.govrsc.org In the context of methyl 4,6-O-benzylidene-α-D-galactopyranoside, computational methods are being used to predict the reactivity of the different hydroxyl groups and the stereoselectivity of glycosylation reactions. rsc.org